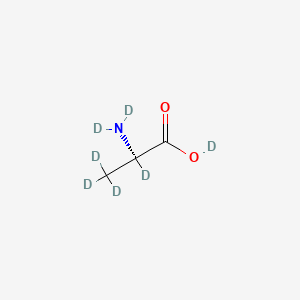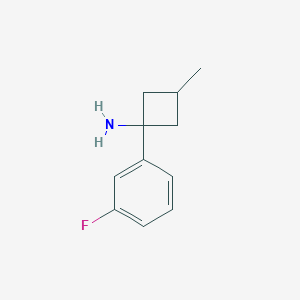
1-(3-Fluorophenyl)-3-methylcyclobutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluorophenyl)-3-methylcyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with a fluorophenyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-3-methylcyclobutan-1-amine typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a reaction, which involves the use of a boron reagent and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1-(3-Fluorophenyl)-3-methylcyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
科学研究应用
1-(3-Fluorophenyl)-3-methylcyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3-Fluorophenyl)-3-methylcyclobutan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(3-Fluorophenyl)piperazine: Similar in structure but contains a piperazine ring instead of a cyclobutane ring.
3-Fluorophenyl-2-pyrrolidinone: Contains a pyrrolidinone ring and is used in different applications.
3-Fluorophenyl-2-propanone: Contains a propanone group and is used in organic synthesis.
Uniqueness
1-(3-Fluorophenyl)-3-methylcyclobutan-1-amine is unique due to its cyclobutane ring, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of novel compounds and in the study of specific biochemical interactions.
属性
分子式 |
C11H14FN |
|---|---|
分子量 |
179.23 g/mol |
IUPAC 名称 |
1-(3-fluorophenyl)-3-methylcyclobutan-1-amine |
InChI |
InChI=1S/C11H14FN/c1-8-6-11(13,7-8)9-3-2-4-10(12)5-9/h2-5,8H,6-7,13H2,1H3 |
InChI 键 |
OHEGOBJFFISPRA-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C1)(C2=CC(=CC=C2)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Methoxyphenyl)methoxy]benzoic acid](/img/structure/B14032921.png)
![8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL](/img/structure/B14032928.png)

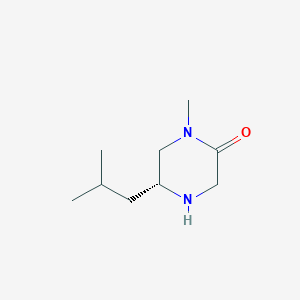

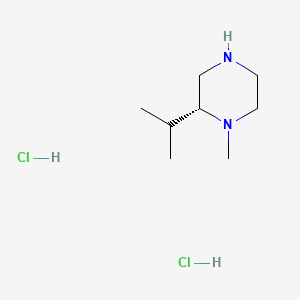

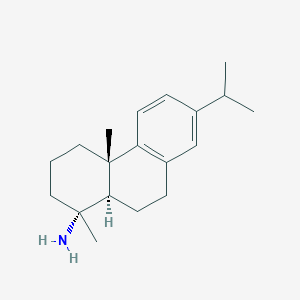
![N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14032981.png)


